Gantacurium chloride
Overview
Description
Gantacurium chloride is a novel, investigational, non-depolarizing neuromuscular blocking agent. It belongs to the class of ultra-short-acting neuromuscular blockers and is primarily used in surgical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is currently undergoing Phase III clinical development and is not yet available for widespread clinical use .
Preparation Methods
Gantacurium chloride is synthesized through a series of complex chemical reactions. The compound is an asymmetric bis-onium ester of α-chloro fumaric acid, featuring a (1R)-trans benzyl tetrahydroisoquinolinium moiety at one onium head and a (1S)-trans phenyl tetrahydroisoquinolinium moiety at the other . The synthetic route involves the regioselective formation of these moieties and their subsequent esterification with α-chloro fumaric acid. Industrial production methods are still under development, as the compound is not yet available for widespread clinical use .
Chemical Reactions Analysis
Gantacurium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorine atom in the α-chloro fumaric acid moiety.
Hydrolysis: This compound is subject to slow ester hydrolysis, which contributes to its inactivation.
Adduction with L-Cysteine: The compound is rapidly inactivated by endogenous cysteine adduct formation.
Common reagents and conditions used in these reactions include physiological conditions for cysteine adduction and aqueous environments for hydrolysis. The major products formed from these reactions are the hydrolyzed ester and cysteine adducts .
Scientific Research Applications
Gantacurium chloride has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of asymmetric bis-onium esters.
Medicine: This compound is being developed as a neuromuscular blocking agent for use in surgical anesthesia.
Industry: Potential applications in the pharmaceutical industry for the development of new anesthetic agents.
Mechanism of Action
Gantacurium chloride exerts its effects by antagonizing the neuronal acetylcholine receptor subunit alpha-3. This action prevents acetylcholine from binding to its receptor, thereby inhibiting muscle contraction and causing neuromuscular blockade . The compound is rapidly inactivated by endogenous cysteine adduct formation, followed by slow ester hydrolysis .
Comparison with Similar Compounds
Gantacurium chloride is unique among neuromuscular blocking agents due to its asymmetric structure and rapid inactivation by cysteine adduction. Similar compounds include:
Cisatracurium: Another non-depolarizing neuromuscular blocker, but it undergoes Hofmann elimination instead of cysteine adduction.
Atracurium: Similar to cisatracurium, it also undergoes Hofmann elimination.
Mivacurium: A short-acting neuromuscular blocker that does not undergo Hofmann elimination.
This compound’s unique mechanism of inactivation and asymmetric structure distinguish it from these other compounds .
Biological Activity
Gantacurium chloride is a novel neuromuscular blocking agent that belongs to the class of non-depolarizing muscle relaxants. It has garnered attention due to its rapid onset and ultra-short duration of action, making it a potential alternative to traditional neuromuscular blockers like succinylcholine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and potential applications.
Pharmacological Properties
Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylcholine to nicotinic receptors at the neuromuscular junction. Its unique structure allows for rapid inactivation through cysteine adduction, forming a pharmacologically inert compound that cannot interact with the postjunctional acetylcholine receptor. This process is independent of body pH and temperature, distinguishing it from other neuromuscular blockers like atracurium and cisatracurium, which are affected by these factors .
Pharmacokinetics
- Onset of Action : Gantacurium exhibits a rapid onset, achieving maximum neuromuscular block within approximately 90 seconds at doses ranging from 2.5 to 3 times the effective dose (ED95) of 0.19 mg/kg in humans .
- Duration of Action : The clinical duration of action is notably short, lasting less than 10 minutes for doses up to 0.72 mg/kg .
- Recovery Profile : Recovery from neuromuscular blockade is swift and predictable, with a recovery index (25–75%) of about 3 minutes and complete recovery to a train-of-four (TOF) ratio of 90% occurring within 15 minutes .
Efficacy in Humans
A randomized controlled phase II study involving 230 patients demonstrated that over 90% achieved acceptable tracheal intubation within 60 seconds following administration of gantacurium. The safety profile was favorable, with transient cardiovascular effects observed primarily at higher doses (3x ED95) and histamine release noted at doses exceeding 4x ED95 .
Animal Studies
In feline models, gantacurium effectively induced neuromuscular blockade sufficient to suppress laryngeal reflexes without significant prolongation of apnea compared to baseline measurements. At a dose of 0.5 mg/kg (approximately 5x ED95), no instances of laryngospasm were recorded, indicating its efficacy in preventing airway reflexes during anesthesia .
Comparative Studies
Gantacurium has been compared with other neuromuscular blockers such as mivacurium and succinylcholine:
Parameter | Gantacurium | Mivacurium | Succinylcholine |
---|---|---|---|
ED95 (mg/kg) | 0.19 | 0.16 | Varies |
Onset Time | ≤90 seconds | Approx. 2-3 minutes | <1 minute |
Duration of Action | ≤10 minutes | ~22 minutes | ~10 minutes |
Recovery Time | ~15 minutes | ~30 minutes | ~5-10 minutes |
Safety Profile
Gantacurium's safety profile appears favorable compared to traditional agents. In studies, it has shown minimal cardiovascular effects at therapeutic doses, with histamine release being a concern only at higher concentrations . Importantly, it does not significantly interact with muscarinic receptors in the airway or cardiovascular system, suggesting a reduced risk for adverse reactions typically associated with other neuromuscular blockers .
Properties
CAS No. |
213998-46-0 |
---|---|
Molecular Formula |
C53H69Cl3N2O14 |
Molecular Weight |
1064.5 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride |
InChI |
InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |
InChI Key |
SDIFKXLSGXCGEN-WJUBNSBASA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
213998-46-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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